molecular formula C7H10O3 B8792311 Ethyl 2-hydroxypent-4-ynoate CAS No. 89898-34-0

Ethyl 2-hydroxypent-4-ynoate

Cat. No. B8792311
Key on ui cas rn: 89898-34-0
M. Wt: 142.15 g/mol
InChI Key: QHSXWCWVPSBMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927682B2

Procedure details

Propargyl bromide (˜10 g) was added under a blanket of N2 to a 3-L round bottom flask containing 350 mL anhydrous THF and Zn (230 g, 3.5 mol). The mixture was stirred at room temperature for 30 min and then cooled in an ice bath. A toluene solution of ethyl glyoxylate (51 wt %, determined by NMR, 473 g, 2.36 mol) and a toluene solution of propargyl bromide (80 wt %, 352 g, 2.36 mol) were combined in 500 mL dry THF and 700 mL dry ether. This mixture was then added dropwise to the stirred slurry. After the addition was complete, the mixture was stirred at 0° C. overnight. The reaction mixture was then poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3M HCl. After separation of the organic layer, the aqueous layer was extracted with ether (3×300 mL) and the combined organic layers were dried over MgSO4. Filtration and removal of the solvents by rotary evaporation gave a dark blue oil, which was purified by column chromatography using silica gel with EtOAc/hexanes (30/70) as the eluent. Vacuum distillation of the resulting material (50-55° C./100 mTorr) gave the ester 2 as a colorless oil (170 g, 51%). 1H NMR δ 4.25 (m, 3H), 3.11 (d, 1H, J=6.4 Hz), 2.65 (m, 2H), 2.03 (t, 1H, J=2.7 Hz), 1.28 (t, 3H, J=7.2 Hz). 13C NMR δ 172.99, 78.53, 71.25, 68.64, 62.11, 24.81, 14.13.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
230 g
Type
catalyst
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl glyoxylate
Quantity
2.36 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
352 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Name
Quantity
700 mL
Type
solvent
Reaction Step Nine
Name
Yield
51%

Identifiers

REACTION_CXSMILES
N#N.[C:3]1(C)[CH:8]=CC=C[CH:4]=1.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[O:12].C(Br)C#C>C1COCC1.CCOCC.[Zn].C(Br)C#C>[CH2:15]([O:14][C:10](=[O:13])[CH:11]([OH:12])[CH2:8][C:3]#[CH:4])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
10 g
Type
catalyst
Smiles
C(C#C)Br
Step Two
Name
Quantity
230 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ethyl glyoxylate
Quantity
2.36 mol
Type
reactant
Smiles
C(C=O)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
352 g
Type
reactant
Smiles
C(C#C)Br
Step Seven
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
This mixture was then added dropwise to the stirred slurry
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into a 4-L Erlenmeyer flask
CUSTOM
Type
CUSTOM
Details
After separation of the organic layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the solvents
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
gave a dark blue oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the resulting material (50-55° C./100 mTorr)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(CC#C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.